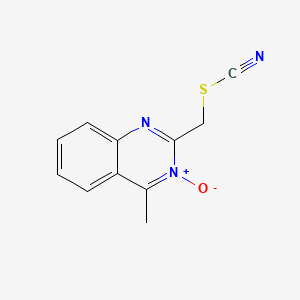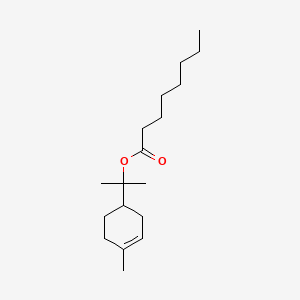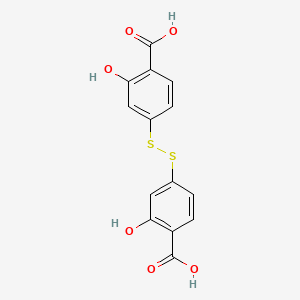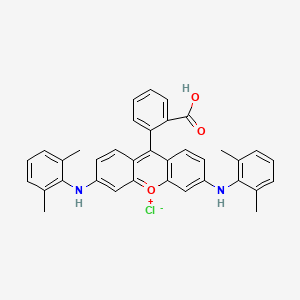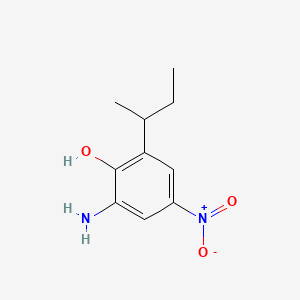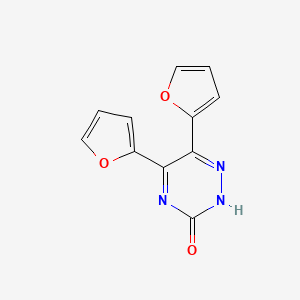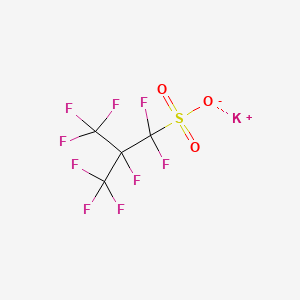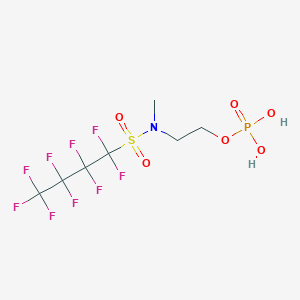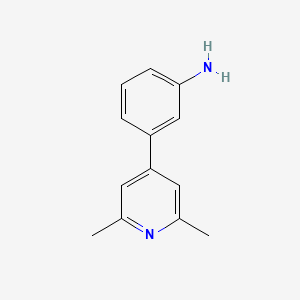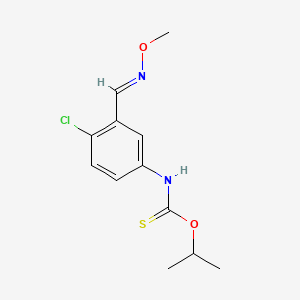
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C_12H_14ClNO_2S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a methoxyimino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-chloro-3-((methoxyimino)methyl)phenylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .
化学反応の分析
Types of Reactions
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
類似化合物との比較
Similar Compounds
- This compound .
Carbamothioic acid, (4-chloro-3-((methoxyimino)methyl)phenyl)-, O-(1-methylethyl) ester: .
Uniqueness
This compound is unique due to its specific structural features, such as the chloro-substituted phenyl ring and the methoxyimino group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
165549-75-7 |
|---|---|
分子式 |
C12H15ClN2O2S |
分子量 |
286.78 g/mol |
IUPAC名 |
O-propan-2-yl N-[4-chloro-3-[(E)-methoxyiminomethyl]phenyl]carbamothioate |
InChI |
InChI=1S/C12H15ClN2O2S/c1-8(2)17-12(18)15-10-4-5-11(13)9(6-10)7-14-16-3/h4-8H,1-3H3,(H,15,18)/b14-7+ |
InChIキー |
IHKUMDSKBCOMKR-VGOFMYFVSA-N |
異性体SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)/C=N/OC |
正規SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C=NOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


